molecular formula C11H8N4O2S B1668374 (3-Thioxo-2,3-Dihydro-5h-[1,2,4]triazino[5,6-B]indol-5-Yl)acetic Acid CAS No. 309283-89-4

(3-Thioxo-2,3-Dihydro-5h-[1,2,4]triazino[5,6-B]indol-5-Yl)acetic Acid

Cat. No. B1668374
M. Wt: 260.27 g/mol
InChI Key: LCMDWJXBUZDEKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(3-Thioxo-2,3-Dihydro-5h-[1,2,4]triazino[5,6-B]indol-5-Yl)acetic Acid” is a chemical compound with the molecular formula C11H8N4O2S1. It is not intended for human or veterinary use and is typically used for research purposes1.



Synthesis Analysis

The synthesis of this compound is not explicitly detailed in the available resources. However, related compounds have been synthesized through various methods. For instance, the reaction of 4,5‐dihydro‐3H‐1,2,4‐triazino [5,6‐b]indole‐3‐thion with propargyl bromide, in EtOH at 80°C, produces mono‐propargylated 3‐ (prop‐2‐one‐1‐ylthio)‐5H‐1,2,4‐triazino [5,6‐b]indole2.



Molecular Structure Analysis

The molecular structure of this compound is not explicitly provided in the available resources. However, its molecular formula is C11H8N4O2S1, which provides some insight into its structure.



Chemical Reactions Analysis

The specific chemical reactions involving this compound are not detailed in the available resources. However, related compounds have been involved in various chemical reactions. For example, the reaction of 4,5‐dihydro‐3H‐1,2,4‐triazino [5,6‐b]indole‐3‐thion with propargyl bromide produces mono‐propargylated 3‐ (prop‐2‐one‐1‐ylthio)‐5H‐1,2,4‐triazino [5,6‐b]indole2.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not explicitly provided in the available resources. However, its molecular formula is C11H8N4O2S1, and its molecular weight is 260.27 g/mol1.


Scientific Research Applications

Synthesis and Chemical Behavior

  • Voltammetric Behavior and Biocidal Effect : Compounds related to (3-Thioxo-2,3-Dihydro-5h-[1,2,4]triazino[5,6-B]indol-5-Yl)acetic Acid have been synthesized and studied for their redox characteristics. They are used as chelating agents for the voltammetric determination of mercuric(II) ions and as molluscicidal agents against Biomophalaria Alexandrina Snails, responsible for Bilharziasis (Makki, Abdel-Rahman, & El-Shahawi, 2014).

Antimicrobial Activity

  • Synthesis and Antimicrobial Properties : Various derivatives of (3-Thioxo-2,3-Dihydro-5h-[1,2,4]triazino[5,6-B]indol-5-Yl)acetic Acid have been synthesized and shown to possess promising antimicrobial properties. These compounds were tested against different bacterial strains, demonstrating significant bioactivity (Ali, Al Harthi, Saad, & Amin, 2016).

Green Chemical Synthesis

  • Eco-Friendly Synthesis Approaches : Research has explored the green chemical synthesis of derivatives related to this compound, emphasizing the use of aqueous media and microwave irradiation. These methods are noted for their operational simplicity, environmentally friendly conditions, and high efficiency (Sachdeva, Dwivedi, Singh, & Sharm, 2012).

Antibacterial Activity

  • Synthesis of Derivatives with Antibacterial Properties : Novel derivatives of this compound have shown promising antibacterial activity, particularly against various strains. The synthesis methods and the bioactivity of these compounds highlight their potential in antibacterial applications (Bawazir & Alnajjar, 2020).

Synthesis and Characterization

  • Novel Synthesis and Characterization : Research has been conducted on the synthesis of various derivatives, involving reactions with different reagents. These studies include detailed characterization using spectral data, emphasizing the versatility of (3-Thioxo-2,3-Dihydro-5h-[1,2,4]triazino[5,6-B]indol-5-Yl)acetic Acid in synthesizing a wide range of compounds (Younes, Abbas, & Metwally, 1987).

Anticonvulsant Evaluation

  • Exploring Anticonvulsant Agents : A series of indole C-3 substituted derivatives related to this compound were synthesized and evaluated for their anticonvulsant properties. Some derivatives showed significant activity, indicating potential applications in the development of anticonvulsant drugs (Ahuja & Siddiqui, 2014).

Anticancer Potential

  • Potential Anticancer Activity : Novel derivatives containing the triazine nucleus have been synthesized and showed moderate anticancer activity against various human cancer cell lines. This research opens avenues for the development of new anticancer agents (Sławiński, Grzonek, Żołnowska, & Kawiak, 2015).

Microbiological Activity

  • Evaluation of Microbiological Activity : Novel spiro heterocycles containing the triazine nucleus have been synthesized and tested for their microbiological activity. These compounds demonstrated inhibitory action against various microorganisms, indicating their potential use in antimicrobial applications (Dabholkar & Ravi, 2010).

Safety And Hazards

The safety and hazards associated with this compound are not detailed in the available resources. However, it is important to note that this compound is not intended for human or veterinary use1.


Future Directions

The future directions for the study and application of this compound are not detailed in the available resources. However, related compounds have been studied for their wide range of biological activities, which suggests potential future directions for this compound3.


Please note that this analysis is based on the available resources and may not be comprehensive. For more detailed information, please refer to the original sources or consult with a chemical expert.


properties

IUPAC Name

2-(3-sulfanylidene-2H-[1,2,4]triazino[5,6-b]indol-5-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N4O2S/c16-8(17)5-15-7-4-2-1-3-6(7)9-10(15)12-11(18)14-13-9/h1-4H,5H2,(H,16,17)(H,12,14,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCMDWJXBUZDEKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=NNC(=S)N=C3N2CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601167920
Record name 2,3-Dihydro-3-thioxo-5H-1,2,4-triazino[5,6-b]indole-5-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601167920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

22 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49645185
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

(3-Thioxo-2,3-Dihydro-5h-[1,2,4]triazino[5,6-B]indol-5-Yl)acetic Acid

CAS RN

309283-89-4
Record name 2,3-Dihydro-3-thioxo-5H-1,2,4-triazino[5,6-b]indole-5-acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=309283-89-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dihydro-3-thioxo-5H-1,2,4-triazino[5,6-b]indole-5-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601167920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(Carboxymethyl)-5H-[1,2,4]triazino[5,6-b]indole-3-thiol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3-Thioxo-2,3-Dihydro-5h-[1,2,4]triazino[5,6-B]indol-5-Yl)acetic Acid
Reactant of Route 2
Reactant of Route 2
(3-Thioxo-2,3-Dihydro-5h-[1,2,4]triazino[5,6-B]indol-5-Yl)acetic Acid
Reactant of Route 3
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(3-Thioxo-2,3-Dihydro-5h-[1,2,4]triazino[5,6-B]indol-5-Yl)acetic Acid
Reactant of Route 4
(3-Thioxo-2,3-Dihydro-5h-[1,2,4]triazino[5,6-B]indol-5-Yl)acetic Acid
Reactant of Route 5
Reactant of Route 5
(3-Thioxo-2,3-Dihydro-5h-[1,2,4]triazino[5,6-B]indol-5-Yl)acetic Acid
Reactant of Route 6
(3-Thioxo-2,3-Dihydro-5h-[1,2,4]triazino[5,6-B]indol-5-Yl)acetic Acid

Citations

For This Compound
2
Citations
L Kováčiková, K Almášiová, A Almássy… - Available at SSRN … - papers.ssrn.com
Novel oxotriazinoindoles (OTIs) were recently reported as highly efficient and selective aldose reductase inhibitors. Here, a series of novel N (2)-substituted oxotriazinoindoles was …
Number of citations: 0 papers.ssrn.com
P Bodo, L Kovacikova, A Bohac, M Stefek - Chemical Papers, 2022 - Springer
The aim of this study was to investigate interaction of cemtirestat, an efficient aldose reductase inhibitor and antioxidant, with Cu 2+ ions under physiological conditions in vitro. UV–Vis …
Number of citations: 0 link.springer.com

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